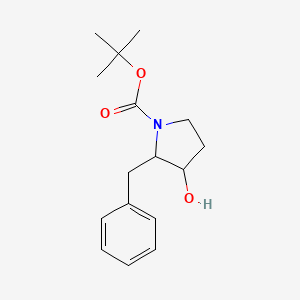
tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate
Vue d'ensemble
Description
Tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate (CAS Number: 312754-68-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23NO3, with a molecular weight of approximately 281.36 g/mol. The structure features a pyrrolidine ring, a tert-butyl group, and a hydroxyl group, which contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound can act on various biological pathways:
- TLR Agonism : Some studies suggest that derivatives of pyrrolidine compounds can function as Toll-like receptor (TLR) agonists, particularly TLR7 and TLR8, which are crucial in immune response modulation . This activity may lead to enhanced cytokine production and immune activation.
- Cytotoxicity : Compounds within the same structural family have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown preferential cytotoxicity in nutrient-deprived conditions, indicating potential applications in cancer therapy .
- Enzyme Inhibition : The presence of hydroxyl groups in similar compounds has been associated with the inhibition of specific enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar properties .
Research Findings and Case Studies
A review of the literature reveals several significant findings regarding the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
In a study examining the effects of related compounds on pancreatic PANC-1 cancer cells, it was found that certain analogs demonstrated significant cytotoxicity under nutrient-deprived conditions. The study highlighted that these compounds could potentially be developed into therapeutic agents targeting cancer metabolism .
Case Study: Immune Modulation
Another study focused on the immune-modulating effects of pyrrolidine derivatives, showing that they could enhance the production of pro-inflammatory cytokines like TNFα and IFNα when used in human peripheral blood mononuclear cells (PBMCs). This suggests their utility in developing immunotherapeutic strategies .
Propriétés
IUPAC Name |
tert-butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHYMQCYUHPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















